1-[(3-nitrophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-[(3-nitrophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a combination of nitrophenyl, oxazole, and dihydropyridine moieties
Scientific Research Applications
1-[(3-nitrophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound’s unique structure allows it to be used in studies of enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-nitrophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazonoyl halides, triethylamine, and various solvents such as ethanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3-nitrophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The oxazole and dihydropyridine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.
Mechanism of Action
The mechanism of action of 1-[(3-nitrophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxazole and dihydropyridine rings can interact with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-oxazole derivatives: These compounds share the oxazole ring and have similar biological activities.
Dihydropyridine derivatives: These compounds are known for their use in calcium channel blockers and have similar pharmacological properties.
Uniqueness
1-[(3-nitrophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its combination of three distinct moieties, which allows it to interact with multiple molecular targets and exhibit a wide range of biological activities .
Properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O5/c21-15(17-14-6-8-25-18-14)13-5-2-7-19(16(13)22)10-11-3-1-4-12(9-11)20(23)24/h1-9H,10H2,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REODKMLEDJTYKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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